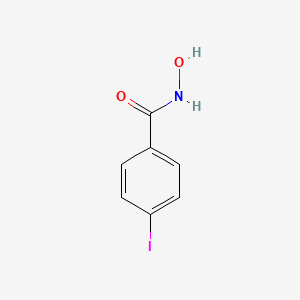

N-Hydroxy-4-iodobenzamide

Übersicht

Beschreibung

N-Hydroxy-4-iodo-benzamide is an organic compound with the molecular formula C7H6INO2. It belongs to the class of benzamides, which are aromatic compounds containing an anilide group in which the carboxamide group is substituted with a benzene ring.

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen: Die Synthese von N-Hydroxy-4-iodobenzamid umfasst typischerweise die Iodierung von Benzamidderivaten, gefolgt von einer Hydroxylierung. Eine gängige Methode beinhaltet die Reaktion von 4-Iodbenzoesäure mit Hydroxylaminhydrochlorid in Gegenwart einer Base wie Natriumhydroxid. Die Reaktion wird unter Rückflussbedingungen durchgeführt, um N-Hydroxy-4-iodobenzamid zu erhalten .

Industrielle Produktionsmethoden: der allgemeine Ansatz würde die Skalierung der Labor-Synthesemethoden, die Optimierung der Reaktionsbedingungen und die Sicherstellung der Reinheit und Ausbeute durch Techniken wie Umkristallisation und Chromatographie umfassen .

Analyse Chemischer Reaktionen

Arten von Reaktionen: N-Hydroxy-4-iodobenzamid kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Hydroxylgruppe kann oxidiert werden, um entsprechende Chinone zu bilden.

Reduktion: Das Iodatom kann reduziert werden, um deiodierte Derivate zu bilden.

Substitution: Das Iodatom kann durch andere Nucleophile wie Amine oder Thiole substituiert werden.

Häufige Reagenzien und Bedingungen:

Oxidation: Reagenzien wie Kaliumpermanganat oder Chromtrioxid unter sauren Bedingungen.

Reduktion: Reagenzien wie Natriumborhydrid oder Lithiumaluminiumhydrid.

Substitution: Nucleophile wie Natriumazid oder Thioharnstoff in Gegenwart eines Katalysators.

Hauptprodukte:

Oxidation: Bildung von Chinonen.

Reduktion: Bildung von deiodierten Benzamiden.

Substitution: Bildung von substituierten Benzamiden mit verschiedenen funktionellen Gruppen.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

N-Hydroxy-4-iodobenzamide (C7H6INO2) features a hydroxyl group (-OH) and an iodine atom attached to a benzamide structure. This configuration allows for diverse interactions with biological targets and makes it suitable for various applications in drug design and development.

Chemistry

In the realm of chemistry, this compound serves as a valuable precursor for synthesizing complex organic molecules. Its ability to participate in various chemical reactions, including nucleophilic substitutions and coupling reactions, makes it an essential building block in organic synthesis. It is also utilized in the development of new materials and as an intermediate in the production of pharmaceuticals .

Biology

This compound is investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes and receptors. The compound's structural features enable it to form hydrogen bonds and engage in halogen bonding, which enhances its binding affinity to target proteins. This property is particularly useful in studying biomolecule-ligand complexes, free energy calculations, and structure-based drug design .

Medicine

The medical applications of this compound are particularly promising. It has been explored for its anticancer properties, specifically targeting melanoma cells. Radiolabeled derivatives of this compound have shown high tumor uptake and specificity for melanin-containing tumors, making them attractive candidates for targeted radiotherapy . Clinical studies have demonstrated that compounds based on this compound can effectively distinguish between melanin-expressing and amelanotic melanoma cells, indicating their potential utility in cancer diagnostics and treatment .

Table 1: Summary of Key Applications

| Application Area | Description | Examples |

|---|---|---|

| Chemistry | Precursor for organic synthesis | Synthesis of complex molecules |

| Biology | Biochemical probe | Interaction studies with enzymes |

| Medicine | Anticancer therapy | Targeted radiotherapy for melanoma |

Table 2: Clinical Studies Involving this compound Derivatives

| Year | Study Phase | Purpose | Tracer Used | Patient Population | Results |

|---|---|---|---|---|---|

| 1993 | Phase II | Evaluate melanin-targeting capabilities | [123I]BZA | Cutaneous melanoma patients (110) | High specificity for melanoma |

| 2013 | Phase III | Safety and dosimetry evaluation | [123I]BZA2 | Patients with suspected melanoma (87) | Positive safety profile |

| 2022 | IIT | Safety evaluation of new tracers | [18F]PFPN | Healthy volunteers (6) | Promising initial results |

Case Study 1: Targeted Radiotherapy for Melanoma

In a clinical trial conducted in France, researchers evaluated the effectiveness of iodine-123-labeled this compound derivatives in patients with cutaneous melanoma. The study found that these radiotracers exhibited high uptake in melanin-rich tumors, demonstrating their potential as targeted therapeutic agents .

Case Study 2: Biochemical Probing

A study focused on the interaction of this compound with various enzymes revealed that the compound could serve as a selective inhibitor for certain enzymatic pathways. The binding affinity was assessed through kinetic studies, highlighting its potential role in drug discovery .

Wirkmechanismus

The mechanism of action of N-Hydroxy-4-iodo-benzamide involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the iodine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to affect cellular processes such as apoptosis and cell proliferation .

Vergleich Mit ähnlichen Verbindungen

- N-Hydroxy-4-nitro-benzamide

- N-Hydroxy-4-chloro-benzamide

- N-Hydroxy-4-bromo-benzamide

Comparison: N-Hydroxy-4-iodo-benzamide is unique due to the presence of the iodine atom, which imparts distinct chemical reactivity and biological activity compared to its analogs. The iodine atom can participate in unique halogen bonding interactions, making it a valuable compound for studying halogen bonding in biological systems .

Biologische Aktivität

N-Hydroxy-4-iodobenzamide is a compound of interest due to its unique structural features and potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a hydroxyl group and an iodine atom on the benzamide structure. The molecular formula is , with a molecular weight of approximately 236.05 g/mol. The presence of both the hydroxyl and iodine substituents significantly influences its reactivity and biological activity, particularly in interactions with biological targets such as enzymes and receptors.

Antimicrobial Activity

Research indicates that derivatives of iodinated benzamides, including this compound, exhibit promising antimicrobial properties. A study on acylhydrazone derivatives showed that compounds with iodine substitution demonstrated enhanced antibacterial activity against strains like methicillin-resistant Staphylococcus aureus (MRSA) . The mechanism behind this activity is often attributed to the lipophilicity of the compounds, which facilitates their interaction with bacterial membranes.

Anticancer Properties

Several studies have investigated the potential anticancer effects of iodinated benzamides. For instance, N-(2-diethylaminoethyl)-4-iodobenzamide (IBZM) has been evaluated for its ability to target melanoma cells effectively . These compounds are believed to bind selectively to melanin-containing cells, enhancing their uptake in tumors while minimizing background noise from surrounding tissues.

The biological activity of this compound can be explained through its interactions at the molecular level:

- Enzyme Inhibition : The hydroxyl group can form hydrogen bonds with active sites on enzymes, potentially inhibiting their function.

- Receptor Binding : The iodine atom may enhance binding affinity through halogen bonding, allowing for more effective modulation of receptor activity.

Clinical Applications

In clinical settings, iodinated benzamides have been used as radiotracers in imaging studies for melanoma detection. A notable study utilized IBZM in patients with malignant melanoma, demonstrating high sensitivity in detecting metastases . The compound's ability to accumulate in tumor tissues was highlighted, providing essential insights into its potential as a diagnostic tool.

Comparative Studies

Comparative studies involving various iodinated compounds have shown that those with similar structural characteristics to this compound possess varying degrees of biological activity. For example:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| N-(2-diethylaminoethyl)-4-iodobenzamide | C12H16I2N2 | High tumor uptake in melanoma |

| 123I-iodobenzamide | C7H8I2N | Effective in scintigraphy for melanoma detection |

These studies underscore the significance of structural modifications in enhancing biological efficacy.

Eigenschaften

IUPAC Name |

N-hydroxy-4-iodobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6INO2/c8-6-3-1-5(2-4-6)7(10)9-11/h1-4,11H,(H,9,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXIKIQLHKIBCOH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NO)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6INO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2593-31-9 | |

| Record name | N-Hydroxy-4-iodobenzamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002593319 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-hydroxy-4-iodobenzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-HYDROXY-4-IODOBENZAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6307RRC6WC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.